3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex heterocyclic compound that features a unique arrangement of triazole, pyridazine, and pyrazole rings.
Preparation Methods
The synthesis of 3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, starting with the preparation of the triazole and pyridazine intermediates. The synthetic route typically includes:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Condensation Reactions: Condensation of the triazole intermediate with pyridazine derivatives.
Final Assembly: Coupling of the resulting intermediate with pyrazole derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Comparison with Similar Compounds
Compared to other similar compounds, 3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of triazole, pyridazine, and pyrazole rings, which confer distinct biological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b]thiadiazines: Known for their anticancer and antimicrobial activities.
Triazolo[4,3-a]pyrazine Derivatives: Exhibiting significant antibacterial properties.
Thiadiazoles: Used in various medicinal applications due to their broad-spectrum biological activities.
Properties
Molecular Formula |
C22H23N7O |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(4-propan-2-ylphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C22H23N7O/c1-12(2)15-5-7-16(8-6-15)17-11-20(30)23-22-21(17)13(3)26-29(22)19-10-9-18-25-24-14(4)28(18)27-19/h5-10,12,17H,11H2,1-4H3,(H,23,30) |
InChI Key |
APLZIJBMIWIKOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)C(C)C)C4=NN5C(=NN=C5C=C4)C |
Origin of Product |
United States |
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